molecular formula C12H15BrClNO3 B12104553 Methyl (2S,4S)-4-(3-bromophenoxy)-2-pyrrolidinecarboxylate

Methyl (2S,4S)-4-(3-bromophenoxy)-2-pyrrolidinecarboxylate

Cat. No.: B12104553
M. Wt: 336.61 g/mol
InChI Key: MKGDQEBIPAKLFD-UHFFFAOYSA-N
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Description

Methyl (2S,4S)-4-(3-bromophenoxy)-2-pyrrolidinecarboxylate is a synthetic organic compound characterized by its unique structure, which includes a bromophenoxy group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-(3-bromophenoxy)-2-pyrrolidinecarboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Bromophenoxy Group: The bromophenoxy group is introduced via a nucleophilic substitution reaction. This involves reacting a bromophenol with a suitable leaving group on the pyrrolidine ring.

    Esterification: The final step involves esterification to form the methyl ester. This can be achieved using methanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenoxy group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the bromophenoxy group.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, Methyl (2S,4S)-4-(3-bromophenoxy)-2-pyrrolidinecarboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of bromophenoxy derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may be investigated for its activity against certain diseases or as a lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-(3-bromophenoxy)-2-pyrrolidinecarboxylate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenoxy group can engage in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S,4S)-4-(3-chlorophenoxy)-2-pyrrolidinecarboxylate: Similar structure with a chlorine atom instead of bromine.

    Methyl (2S,4S)-4-(3-fluorophenoxy)-2-pyrrolidinecarboxylate: Fluorine substitution instead of bromine.

    Methyl (2S,4S)-4-(3-iodophenoxy)-2-pyrrolidinecarboxylate: Iodine substitution instead of bromine.

Uniqueness

The presence of the bromine atom in Methyl (2S,4S)-4-(3-bromophenoxy)-2-pyrrolidinecarboxylate imparts unique chemical properties, such as increased reactivity in substitution reactions compared to its chlorine or fluorine analogs. This makes it particularly useful in synthetic applications where selective reactivity is desired.

Properties

IUPAC Name

methyl 4-(3-bromophenoxy)pyrrolidine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3.ClH/c1-16-12(15)11-6-10(7-14-11)17-9-4-2-3-8(13)5-9;/h2-5,10-11,14H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGDQEBIPAKLFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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